molecular formula C16H18N2O2 B3174717 N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide CAS No. 954253-86-2

N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide

Cat. No.: B3174717
CAS No.: 954253-86-2
M. Wt: 270.33 g/mol
InChI Key: RDDMBLNLSKVOCE-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide is an amide derivative characterized by a propanamide backbone linked to a 3-amino-2-methylphenyl group and a phenoxy substituent. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol . The compound’s structure (Figure 1) includes:

  • A phenoxy group (aromatic ether) at the propanamide’s α-position.

The SMILES notation is O(C1=CC=CC=C1)C(C)C(=O)NC2=C(C)C(=CC=C2)N, and its InChIKey is PYZUSHWPXPPZDF-UHFFFAOYSA-N . While specific pharmacological data are unavailable in the provided evidence, it is listed as a research chemical by suppliers like Santa Cruz Biotechnology, indicating its utility in biochemical studies .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(17)9-6-10-15(11)18-16(19)12(2)20-13-7-4-3-5-8-13/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDMBLNLSKVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide

  • Molecular Formula : C₁₅H₁₅FN₂O₂
  • Key Differences: Substitution of the 3-amino-2-methylphenyl group with a 5-amino-2-fluorophenyl moiety.
  • Applications : Used in protein research, suggesting roles in enzyme inhibition or receptor binding studies .

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Key Differences: A 3-methylphenoxy group replaces the unsubstituted phenoxy in the target compound. The methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis : Likely synthesized via amide coupling, similar to the target compound .

Analogous Acyl Group Variations

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Molecular Formula: C₂₂H₂₂ClNO₃
  • Key Differences: The phenoxy group is replaced with a 6-methoxynaphthalen-2-yl moiety (derived from naproxen), introducing a larger aromatic system. The amine is a 3-chlorophenethyl group, altering steric and electronic profiles.
  • Synthesis : Prepared via coupling of naproxen with 2-(3-chlorophenyl)ethan-1-amine, highlighting versatility in hybrid molecule design .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

  • Molecular Formula : C₁₁H₁₄ClFN₂O
  • Key Differences: A 4-fluorobenzyl group replaces the phenoxy-propanamide backbone. The presence of a hydrochloride salt improves solubility for pharmaceutical formulations.
  • Applications : Explored in agrochemical and pharmaceutical fields, likely as a bioactive scaffold .

Functional Group Modifications

2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

  • Molecular Formula : C₂₀H₂₁N₃O₃S₂
  • Key Differences: Incorporates a sulfonyl-thiazole group on the phenyl ring, adding hydrogen-bond acceptor/donor sites. The 3-methylphenoxy group mirrors the target compound’s substituent but with additional complexity.
  • Applications: Not explicitly stated, but sulfonamide-thiazole motifs are common in antimicrobial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthesis Route Applications/Notes
N-(3-Amino-2-methylphenyl)-2-phenoxypropanamide C₁₇H₂₀N₂O₂ 284.35 3-Amino-2-methylphenyl, phenoxy Amide, aromatic ether Amide coupling Research chemical
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide C₁₅H₁₅FN₂O₂ 290.29 5-Amino-2-fluorophenyl Amide, aromatic ether Amide coupling Protein research
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₂ClNO₃ 395.87 6-Methoxynaphthyl, 3-chlorophenethyl Amide, naphthyl ether Naproxen-derived Bio-functional hybrid
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C₁₁H₁₄ClFN₂O 262.69 4-Fluorobenzyl, methylamide Amide, fluorophenyl Not specified Pharmaceutical/agrochemical
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₂₀H₂₁N₃O₃S₂ 423.53 3-Methylphenoxy, sulfonyl-thiazole Amide, sulfonamide, thiazole Not specified Antimicrobial potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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